Methyl nonanoate

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le nonanoate de méthyle est synthétisé par estérification de l'acide nonanoïque avec du méthanol. La réaction implique généralement l'utilisation d'un catalyseur acide tel que l'acide sulfurique ou l'acide chlorhydrique. La réaction est effectuée sous reflux pour assurer une conversion complète des réactifs en produit ester.

Méthodes de production industrielle : Dans les milieux industriels, le nonanoate de méthyle est produit par estérification de l'acide nonanoïque avec du méthanol en présence d'un catalyseur acide. Le mélange réactionnel est chauffé à une température d'environ 60-70 °C et maintenu sous reflux pendant plusieurs heures. Le produit est ensuite purifié par distillation pour obtenir du nonanoate de méthyle de haute pureté .

Types de réactions :

Oxydation : Le nonanoate de méthyle peut subir des réactions d'oxydation pour former de l'acide nonanoïque et d'autres produits d'oxydation.

Réduction : La réduction du nonanoate de méthyle peut conduire à la formation de nonanol.

Substitution : Le nonanoate de méthyle peut participer à des réactions de substitution nucléophile, où le groupe ester est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles tels que des amines ou des alcools peuvent être utilisés dans les réactions de substitution.

Principaux produits formés :

Oxydation : Acide nonanoïque.

Réduction : Nonanol.

Substitution : Différents esters substitués en fonction du nucléophile utilisé

4. Applications de la recherche scientifique

Le nonanoate de méthyle a une large gamme d'applications dans la recherche scientifique :

Biologie : Étudié pour son rôle dans les systèmes biologiques et ses interactions avec diverses biomolécules.

Médecine : Étudié pour ses propriétés thérapeutiques potentielles et son utilisation dans les systèmes d'administration de médicaments.

Industrie : Utilisé comme agent aromatisant dans l'industrie alimentaire et comme composant parfumant dans l'industrie cosmétique

5. Mécanisme d'action

Le nonanoate de méthyle exerce ses effets par le biais d'interactions avec diverses cibles moléculaires et voies. En tant qu'ester méthylique d'acide gras, il peut interagir avec les membranes lipidiques et influencer la fluidité et la perméabilité des membranes. Il peut également interagir avec des protéines et des enzymes spécifiques, modulant leur activité et leur fonction .

Composés similaires :

Octanoate de méthyle : Un autre ester méthylique d'acide gras avec une chaîne carbonée plus courte.

Décanoate de méthyle : Un ester méthylique d'acide gras avec une chaîne carbonée plus longue.

Laurate de méthyle : Un ester méthylique d'acide gras avec une chaîne à 12 atomes de carbone.

Comparaison : Le nonanoate de méthyle est unique en raison de sa longueur de chaîne spécifique, qui influence ses propriétés physiques et chimiques. Comparé à l'octanoate de méthyle, il a un point d'ébullition plus élevé et une volatilité plus faible. Comparé au décanoate de méthyle et au laurate de méthyle, il a un point d'ébullition plus bas et une volatilité plus élevée. Ces différences font que le nonanoate de méthyle est adapté à des applications spécifiques dans les parfums et les arômes où un équilibre entre la volatilité et la stabilité est requis .

Applications De Recherche Scientifique

Agricultural Applications

Nematicidal Activity

Methyl nonanoate exhibits significant nematicidal properties, particularly against root-knot and soybean cyst nematodes. Research indicates that it can be toxic to these nematodes at concentrations as low as 0.2 µL a.i./liter, making it a potential candidate for organic nematicides in agriculture .

Case Study: Efficacy Against Nematodes

- Study Reference : PMID: 19274268

- Findings : this compound demonstrated effective control over nematode populations in controlled environments. Its application reduced nematode infestation rates significantly compared to untreated controls.

Food Technology

Flavoring Agent

This compound is utilized as a flavoring agent due to its fruity and tropical aroma, which resembles that of apples and bananas. It is commonly found in various food products and beverages, contributing to their sensory profiles .

Case Study: Flavor Profile Enhancement

- Product Type : Fruit-flavored beverages

- Application : Used to enhance the flavor profile of apple-flavored drinks.

- Outcome : Sensory evaluations indicated improved consumer preference when this compound was included in formulations.

Perfume and Fragrance Industry

This compound is valued in the fragrance industry for its pleasant scent, often described as fruity or floral. It is incorporated into perfumes and cosmetic products to enhance olfactory appeal .

Case Study: Fragrance Development

- Product Type : Floral perfume

- Application : Incorporated at varying concentrations to determine optimal scent strength.

- Outcome : Formulations with this compound received higher ratings in consumer tests for fragrance intensity and pleasantness.

Pharmaceutical Applications

This compound has been studied for its potential roles as an antifungal agent and an antinematodal drug. Its efficacy against certain pathogens makes it a candidate for further research in medicinal chemistry .

Case Study: Antifungal Properties

- Study Reference : Various laboratory studies

- Findings : Demonstrated inhibitory effects on fungal growth in vitro, suggesting potential applications in antifungal formulations.

Mécanisme D'action

Methyl nonanoate exerts its effects through interactions with various molecular targets and pathways. As a fatty acid methyl ester, it can interact with lipid membranes and influence membrane fluidity and permeability. It may also interact with specific proteins and enzymes, modulating their activity and function .

Comparaison Avec Des Composés Similaires

Methyl octanoate: Another fatty acid methyl ester with a shorter carbon chain.

Methyl decanoate: A fatty acid methyl ester with a longer carbon chain.

Methyl laurate: A fatty acid methyl ester with a 12-carbon chain.

Comparison: Methyl nonanoate is unique due to its specific chain length, which influences its physical and chemical properties. Compared to methyl octanoate, it has a higher boiling point and lower volatility. Compared to methyl decanoate and methyl laurate, it has a lower boiling point and higher volatility. These differences make this compound suitable for specific applications in perfumes and flavors where a balance between volatility and stability is required .

Activité Biologique

Methyl nonanoate, a fatty acid ester with the molecular formula CHO, has garnered attention due to its diverse biological activities. This compound is primarily known for its presence in various food items and its potential applications in agriculture and medicine. This article provides a comprehensive overview of the biological activity of this compound, including its effects on nematodes, adipocytes, and its potential as a biochemical reagent.

- Molecular Weight : 172.265 g/mol

- Density : 0.9 g/cm³

- Boiling Point : 210.3 °C

- Melting Point : 30 °C

- Solubility : Practically insoluble in water

Sources of this compound

This compound is found in a variety of natural sources, including:

- Fruits: Apples, bananas, blackberries, grapes, pineapples, strawberries

- Dairy: Butter, blue cheese

- Beverages: White wine

- Other: Tobacco, baked potatoes, star fruit

1. Nematicidal Activity

This compound exhibits significant nematicidal properties against root-knot and soybean cyst nematodes. Studies indicate that it can be toxic to these nematodes at concentrations as low as 0.2 µL a.i./litre. This activity suggests potential applications in agricultural pest management, particularly for crops affected by nematode infestations .

| Nematode Type | Concentration (µL a.i./litre) | Effect |

|---|---|---|

| Root-knot nematodes | 0.2 | Toxicity observed |

| Soybean cyst nematodes | 0.2 | Toxicity observed |

2. Effects on Adipocytes

Recent research has explored the impact of this compound on adipocyte metabolism. A study involving 3T3-L1 adipocytes demonstrated that treatment with this compound led to a modest decrease in fat accumulation compared to control groups. Specifically, a reduction of approximately 11% in lipid deposits was observed when adipocytes were treated with 8-methyl nonanoic acid (a derivative) at concentrations of 1 and 10 µM .

| Treatment Group | Lipid Accumulation Change (%) |

|---|---|

| Control (0.1% DMSO) | Baseline |

| 8-Methyl Nonanoic Acid (1 µM) | -11% |

| 8-Methyl Nonanoic Acid (10 µM) | -11% |

3. Biochemical Applications

This compound serves as a biochemical reagent in various life science research applications. Its hydrophobic nature and unique chemical properties make it suitable for studies involving lipid metabolism and enzymatic reactions .

Case Study 1: Nematode Control

In a controlled laboratory setting, this compound was tested against root-knot nematodes in soil samples. The results indicated a significant reduction in nematode populations within one week of application at the effective concentration of 0.2 µL a.i./litre.

Case Study 2: Adipocyte Lipid Metabolism

A study investigated the effects of this compound on lipid metabolism in adipocytes under various treatment conditions. The findings suggested that this compound could modulate fat storage and energy expenditure, highlighting its potential role in obesity management strategies.

Q & A

Q. Basic: What are the established methods for synthesizing methyl nonanoate with high purity for analytical standards?

Methodological Answer:

this compound is typically synthesized via acid-catalyzed esterification of nonanoic acid with methanol. Key steps include:

Reaction Setup : Use concentrated sulfuric acid (0.5–1% v/v) as a catalyst, with a 1:2 molar ratio of nonanoic acid to methanol.

Reflux Conditions : Heat at 60–70°C for 4–6 hours under anhydrous conditions to drive the equilibrium toward ester formation.

Purification : Neutralize residual acid with sodium bicarbonate, followed by fractional distillation (boiling point ~213°C) to isolate this compound. Purity validation requires gas chromatography (GC) with flame ionization detection (FID), targeting >99.5% purity for analytical standards .

Q. Basic: Which analytical techniques are most effective for quantifying this compound in complex matrices?

Methodological Answer:

For quantification in biological or environmental samples:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for volatile esters. Use a polar capillary column (e.g., DB-WAX) and electron ionization (EI) mode. This compound’s molecular ion (m/z 172) and fragment ions (e.g., m/z 74, 87) aid identification .

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 reverse-phase column with UV detection at 210 nm for non-volatile derivatives. Pre-column derivatization with 2,4-dinitrophenylhydrazine enhances sensitivity .

Q. Advanced: How can researchers resolve discrepancies in reported thermodynamic properties (e.g., vapor pressure) of this compound across studies?

Methodological Answer:

Contradictions in vapor pressure data often arise from measurement techniques (static vs. dynamic methods) or calibration errors. To address this:

Standardization : Cross-validate results using NIST-recommended protocols (e.g., ebulliometry for vapor pressure) and reference materials .

Statistical Analysis : Apply the Clarke-Glew equation to model temperature-dependent vapor pressure, comparing experimental data with computational predictions (e.g., COSMO-RS). Discrepancies >5% warrant re-evaluation of instrumental calibration .

Q. Advanced: What experimental design considerations are critical when studying this compound’s role as a pheromone in ecological systems?

Methodological Answer:

For ecological or behavioral studies:

Dose-Response Calibration : Use electroantennography (EAG) to determine detection thresholds in target organisms (e.g., insects).

Field vs. Lab Settings : Control for environmental variables (humidity, temperature) that alter volatility. In field trials, deploy slow-release dispensers to maintain consistent concentrations .

Data Reproducibility : Replicate experiments across seasons/locations and use multivariate analysis to distinguish this compound’s effects from confounding semiochemicals .

Q. Basic: What purity standards and validation protocols are required for this compound used as a reference material in chromatography?

Methodological Answer:

- Purity Criteria : ≥99.5% by GC-FID, with absence of co-eluting peaks (e.g., methyl octanoate or decanoate) .

- Validation :

Q. Advanced: How should researchers address challenges in reproducing catalytic esterification yields for this compound under varying reaction conditions?

Methodological Answer:

Variability in yields (e.g., 70–90%) stems from catalyst efficiency and side reactions. Mitigation strategies:

Design of Experiments (DoE) : Optimize parameters (catalyst loading, temperature) via response surface methodology (RSM).

Alternative Catalysts : Test immobilized lipases (e.g., Candida antarctica Lipase B) for greener synthesis, which reduce sulfuric acid-induced side products.

In Situ Monitoring : Use attenuated total reflectance Fourier-transform infrared spectroscopy (ATR-FTIR) to track esterification progress and terminate reactions at peak yield .

Propriétés

IUPAC Name |

methyl nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-3-4-5-6-7-8-9-10(11)12-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXHLVMUNBOGRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

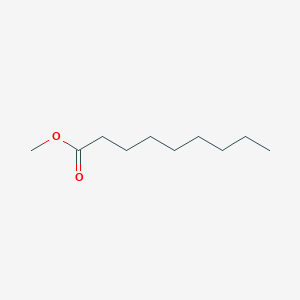

Canonical SMILES |

CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061921 | |

| Record name | Methyl n-nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid with an ester-like odor; [Acros Organics MSDS], Liquid, colourless to pale yellow oily liquid with a wine, coconut odour | |

| Record name | Methyl nonanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21140 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl nonanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031264 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl nonanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/208/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

213.00 to 214.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl nonanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031264 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.0229 mg/mL at 25 °C, soluble in alcohol, ether; insoluble in water | |

| Record name | Methyl nonanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031264 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl nonanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/208/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.870-0.879 | |

| Record name | Methyl nonanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/208/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.21 [mmHg] | |

| Record name | Methyl nonanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21140 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1731-84-6 | |

| Record name | Methyl nonanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1731-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl pelargonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001731846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl nonanoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01631 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nonanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl n-nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl nonanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL NONANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XKD6QOH68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl nonanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031264 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-35 °C | |

| Record name | Methyl nonanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031264 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.